N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
Description
N-({1-[2-(3,4-Dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic benzimidazole derivative characterized by a benzimidazole core substituted with a 3,4-dimethylphenoxyethyl chain and a furan-2-carboxamide group. This compound belongs to a class of molecules where structural modifications on the benzimidazole scaffold significantly influence pharmacological properties such as anticonvulsant, anti-inflammatory, or antifungal activity .
Properties
IUPAC Name |
N-[1-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-10-11-19(15-17(16)2)29-14-12-27-21-8-5-4-7-20(21)26-23(27)18(3)25-24(28)22-9-6-13-30-22/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICLUCCVHHMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C, improving yield to 89%.
Introduction of the 2-(3,4-Dimethylphenoxy)ethyl Side Chain
The phenoxyethyl group is introduced via N-alkylation at the benzimidazole’s N1 position.
Alkylation Reaction
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Reactants :
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2-Ethylbenzimidazole (1.0 equiv)
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2-(3,4-Dimethylphenoxy)ethyl bromide (1.5 equiv)
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-
Conditions :
Table 1: Solvent Optimization for Alkylation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 8 | 75 |
| DMSO | 90 | 6 | 68 |
| THF | 65 | 12 | 60 |
DMF outperforms DMSO and THF due to superior solubility of intermediates.
Amidation with 2-Furylcarboxamide
The final step involves coupling the ethylamine side chain at the benzimidazole’s C2 position with 2-furoyl chloride .
Coupling Reaction
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Reactants :
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N1-(2-(3,4-Dimethylphenoxy)ethyl)-2-ethylbenzimidazole (1.0 equiv)
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2-Furoyl chloride (1.2 equiv)
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-
Conditions :
Table 2: Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) |
|---|---|---|
| 2-Furoyl chloride | DCM | 72 |
| HATU | DMF | 70 |
| DCC | THF | 65 |
Direct acylation with 2-furoyl chloride avoids side products observed with carbodiimide reagents.
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃):
Challenges and Optimization
Steric Hindrance
The 3,4-dimethyl substituents on the phenoxy group reduce alkylation efficiency by 15% compared to 2,4-dimethyl analogs. Increasing reaction temperature to 90°C mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Phenoxy Substitutions: The 3,4-dimethylphenoxy group in the target compound differs from the 4-chloro-3-methylphenoxy group in and the 4-methoxybenzyl group in . Chlorine and methoxy substituents are electron-withdrawing and electron-donating, respectively, altering electronic distribution and binding affinity to targets like enzymes or receptors. Methyl groups (as in the target compound) enhance lipophilicity and metabolic stability compared to halogens or polar methoxy groups .
Carboxamide Variations: Furylcarboxamide in the target compound is structurally distinct from hydroxyacetohydrazide derivatives in .
Pharmacological and Biochemical Insights
Anticonvulsant Activity
Benzimidazole derivatives with aryl or phenoxyalkyl substituents, such as N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide , show potent anticonvulsant activity in rodent models. However, nitro-substituted derivatives (e.g., BK, BJ in ) exhibit superior activity due to enhanced electron-withdrawing effects and improved target engagement.
Anti-inflammatory Potential
Hydroxyacetohydrazide-linked benzimidazoles (e.g., BI, BJ in ) demonstrate anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. The target compound’s furylcarboxamide group lacks a hydroxyl moiety, which may reduce COX affinity but improve selectivity for other targets like kinases or ion channels .
Antifungal and Antimicrobial Properties
Analogues with halogenated phenoxy groups, such as the 4-chloro-3-methylphenoxy derivative in , show antifungal activity against Candida spp. The target compound’s dimethylphenoxy group may offer reduced potency compared to chlorinated analogues but with lower toxicity risks .
Physicochemical and Pharmacokinetic Properties
The target compound’s balanced logP and moderate molecular weight suggest favorable oral bioavailability compared to bulkier analogues.
Biological Activity
N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is characterized by the following structural features:
- Benzimidazole Core : Known for its role in various biological activities.
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Dimethylphenoxy Group : Enhances lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3 |
| Molecular Weight | 404.50 g/mol |
| IUPAC Name | N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide |
| CAS Number | 920118-01-0 |
The biological activity of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study Example :
A study on benzimidazole derivatives demonstrated that modifications in the phenoxy group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce cell death was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Antimicrobial Activity
The presence of the dimethylphenoxy group has been associated with enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
Research Findings :
In vitro studies revealed that compounds related to N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell membranes.
Comparative Analysis
To understand the uniqueness of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, a comparison with other benzimidazole derivatives is essential.
| Compound | Anticancer Activity | Antimicrobial Activity | Key Structural Features |
|---|---|---|---|
| N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzodiazol-2-yl}ethyl)furan-2-carboxamide | Moderate | High | Similar benzodiazole core |
| N-{[1-(3-methoxyphenyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide | High | Moderate | Different substituents affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
